![molecular formula C28H24N2O6 B1208295 Redoxal CAS No. 52962-95-5](/img/structure/B1208295.png)
Redoxal
描述
Redoxal 是一种化学化合物,以其作为从头嘧啶生物合成抑制剂的作用而闻名。该化合物增强 APOBEC3G(一种胞嘧啶脱氨酶)的抗病毒活性,使其成为药物化学中重要的研究对象 .
准备方法
合成路线和反应条件: Redoxal 可以通过一系列化学反应合成,这些反应涉及特定芳香胺与醛的缩合。该反应通常需要催化剂,并在受控温度和 pH 条件下进行,以确保所需的产物产率。
工业生产方法: 在工业环境中,this compound 的生产涉及使用自动化反应器进行大规模合成。该过程包括精确控制反应参数,如温度、压力和反应物浓度。采用结晶和过滤等纯化步骤,以获得适用于药物应用的高纯度 this compound .
化学反应分析
反应类型: Redoxal 会经历各种化学反应,包括:
氧化还原反应: 这些反应涉及 this compound 与其他化学物质之间的电子转移,改变化合物的氧化态。
取代反应: this compound 可以参与亲核取代反应,其中官能团被亲核试剂取代。
常用试剂和条件:
氧化剂: 过氧化氢和高锰酸钾通常用于氧化 this compound。
还原剂: 硼氢化钠和氢化锂铝用于还原反应。
溶剂: 乙醇和二甲基亚砜等有机溶剂常用于溶解 this compound 并促进反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,this compound 的氧化可能产生醌衍生物,而还原可以产生胺衍生物 .
科学研究应用
Antiviral Activity
Redoxal has been identified as an effective inhibitor of HIV-1 replication. Research indicates that it enhances the antiviral activity of the APOBEC3G protein, which plays a crucial role in suppressing viral replication. In vitro studies demonstrated that this compound treatment reduced HIV-1 infectivity significantly, with therapeutic index values indicating its potential as a treatment option for HIV-1 infected patients .
Table 1: Antiviral Efficacy of this compound
Study Reference | Virus Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
HIV-1 | 2.94 | Inhibition of pyrimidine biosynthesis | |
HIV-1 | Not specified | Augmentation of A3G antiviral activity |
Cancer Therapy
Research into redox nanomaterials has highlighted their potential in cancer treatment by exploiting redox imbalances within tumor cells. This compound's ability to modulate redox states may facilitate targeted drug delivery systems that enhance therapeutic efficacy while minimizing toxicity to normal tissues .
Case Study: Redox Nanomaterials in Tumor Therapy
- Objective : To explore the efficacy of redox-responsive nanomaterials in delivering chemotherapeutics specifically to tumor sites.
- Findings : These nanomaterials demonstrated enhanced cytotoxicity against tumor cells while reducing side effects associated with conventional chemotherapy .
Pesticide Development
The RED CAT project investigates how redox reactions can be harnessed for developing novel pesticides. By utilizing natural antioxidants and redox catalysts, researchers aim to create environmentally sustainable solutions for pest control .
Table 2: Potential Agricultural Applications of this compound
Application Type | Description | Expected Outcome |
---|---|---|
Pesticides | Development using redox catalysts | Enhanced efficacy and reduced environmental impact |
Crop Protection | Modulation of cellular redox balances | Improved plant resistance to pathogens |
作用机制
Redoxal 通过抑制二氢乳清酸脱氢酶发挥作用,该酶对从头嘧啶生物合成至关重要。这种抑制导致嘧啶核苷酸水平下降,从而抑制病毒复制。此外,this compound 稳定 APOBEC3G 蛋白,通过防止其被 HIV-1 Vif 蛋白降解来增强其抗病毒活性 .
相似化合物的比较
Redoxal 与其他二氢乳清酸脱氢酶抑制剂(如布雷奎那和二氯烯丙基法可松)进行比较。虽然所有这些化合物都抑制嘧啶生物合成,但 this compound 独特之处在于其稳定 APOBEC3G 和增强其抗病毒活性的能力。这种双重作用机制将 this compound 与其他类似化合物区分开来 .
类似化合物:
- 布雷奎那
- 二氯烯丙基法可松
- 龙胆菌素
This compound 独特的特性和多种应用使其成为科学研究和药物开发中的一种宝贵化合物。
生物活性
Redoxal, chemically known as 4-amino-2-(4-chlorophenyl)-5-methylthiazole, has garnered attention for its biological activity, particularly in the context of antiviral properties and its role as an inhibitor of de novo pyrimidine biosynthesis. This article delves into the compound's biological mechanisms, efficacy in various studies, and implications for therapeutic use.
This compound functions primarily as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis pathway of pyrimidines. By inhibiting this enzyme, this compound effectively reduces the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism is particularly relevant in the context of viral infections, where rapid replication requires substantial nucleotide availability.
Inhibition of HIV-1 Replication
One of the most significant findings regarding this compound is its ability to augment the antiviral activity of APOBEC3G (A3G), a cytidine deaminase that restricts HIV-1 replication. Research indicates that this compound stabilizes A3G protein levels and enhances its incorporation into virions, thereby increasing the hypermutation rate of viral DNA and limiting viral replication. In a study involving peripheral blood mononuclear cells, this compound demonstrated a marked reduction in HIV-1 replication when compared to untreated controls .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
- Antiviral Activity Against HIV-1 :
-
Impact on Pyrimidine Biosynthesis :
- This compound's inhibition of DHODH leads to decreased levels of uridine and orotate, intermediates in pyrimidine biosynthesis. This reduction correlates with diminished viral replication rates, suggesting a dual mechanism where both nucleotide depletion and A3G stabilization contribute to its antiviral effects .
- Case Study: Clinical Implications :
Safety and Toxicology
While this compound exhibits promising antiviral properties, its safety profile is crucial for potential clinical applications. Preliminary studies indicate that it does not exhibit severe toxicity at therapeutic doses. However, further research is necessary to fully understand its long-term effects and any potential side effects associated with prolonged use .
属性
IUPAC Name |
2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIRNIZQHVBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201004 | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-95-5 | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052962955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Redoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-BIS-(2-CARBOXYPHENYLAMINO)-3,3'-DIMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-((3,3'-DIMETHOXY(1,1'-BIPHENYL)-4,4'-DIYL)DIIMINO)BIS-BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VK2156M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。